4-(Isoindolin-2-yl)benzaldehyde
Overview
Description
4-(Isoindolin-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to an isoindoline ring
Mechanism of Action
Target of Action
The primary target of 4-(Isoindolin-2-yl)benzaldehyde is the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction modulates the receptor’s activity, influencing the signal transduction pathways within the cell .
Biochemical Pathways
The interaction of this compound with the dopamine receptor D2 affects the biochemical pathways associated with dopamine signaling . Dopamine signaling plays a crucial role in a variety of physiological processes, including motor control, reward, reinforcement, and the regulation of prolactin secretion .
Pharmacokinetics
In silico analysis suggests that isoindolines have good properties as ligands of the dopamine receptor d2 .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoindolin-2-yl)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with potassium carbonate in N,N-dimethylformamide at room temperature, followed by the addition of 2-(3-bromopropyl)isoindole-1,3-dione . This reaction proceeds efficiently under mild conditions, yielding the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Isoindolin-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 4-(1,3-dihydro-2H-isoindol-2-yl)benzoic acid.
Reduction: 4-(1,3-dihydro-2H-isoindol-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Isoindolin-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)benzaldehyde
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
- 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)benzoic acid
Uniqueness
4-(Isoindolin-2-yl)benzaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-11-12-5-7-15(8-6-12)16-9-13-3-1-2-4-14(13)10-16/h1-8,11H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAVXYHVHQTGEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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